2-(Trifluoromethylthio)benzoyl chloride
CAS No.:
Cat. No.: VC19900353
Molecular Formula: C8H4ClF3OS
Molecular Weight: 240.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClF3OS |
|---|---|
| Molecular Weight | 240.63 g/mol |
| IUPAC Name | 2-(trifluoromethylsulfanyl)benzoyl chloride |
| Standard InChI | InChI=1S/C8H4ClF3OS/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H |
| Standard InChI Key | IKNRGMHVPRXHJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)Cl)SC(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a reactive acyl chloride (–COCl) group with a trifluoromethylthio substituent (–SCF₃), which enhances electrophilicity at the carbonyl carbon. Computational studies reveal that the –SCF₃ group induces significant electron-withdrawing effects, stabilizing transition states in nucleophilic substitution reactions .
Physical Properties
Key physical parameters include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 229–230°C (lit.) | |
| Density | 1.445 g/mL at 25°C | |
| Refractive Index (n₀²⁰) | 1.478–1.481 | |
| Flash Point | 47.2°C (closed cup) | |
| Vapor Pressure | 60.66 Pa at 25°C |
The compound’s low water solubility (<0.1 g/L) and high lipophilicity (LogP ≈ 2.1) make it suitable for organic synthesis in nonpolar solvents .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The most common route involves thionyl chloride (SOCl₂)-mediated chlorination of 2-(trifluoromethylthio)benzoic acid:
\text{C}_8\text{H}_5\text{F}_3\text{SO}_2 + \text{SOCl}_2 \xrightarrow{\text{DMF, CH}_2\text{Cl}_2} \text{C}_8\text{H}_4\text{ClF}_3\text{OS} + \text{SO}_2 + \text{HCl} $$ This reaction proceeds under reflux (80–85°C) for 2–4 hours, yielding >95% purity after distillation[3][11]. Alternative methods employ **oxalyl chloride [(COCl)₂]** with catalytic **N,N-dimethylformamide (DMF)**[3]. ### 3.2 Industrial Production Large-scale manufacturing utilizes continuous-flow reactors to enhance safety and efficiency. Key challenges include managing HCl off-gases and minimizing hydrolysis. Advanced purification techniques, such as fractional distillation under reduced pressure (16 mmHg), ensure compliance with pharmaceutical-grade standards (≥98% purity)[4][8]. --- ## 4. Reactivity and Chemical Transformations ### 4.1 Nucleophilic Acyl Substitution The acyl chloride group undergoes rapid reactions with nucleophiles: - **Amines**: Forms amides (e.g., with aniline: $$ \text{C}_8\text{H}_4\text{ClF}_3\text{OS} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_{14}\text{H}_{10}\text{F}_3\text{NOS} + \text{HCl} $$)[6]. - **Alcohols**: Produces esters (e.g., with methanol: $$ \text{C}_8\text{H}_4\text{ClF}_3\text{OS} + \text{CH}_3\text{OH} \rightarrow \text{C}_9\text{H}_7\text{F}_3\text{O}_2\text{S} + \text{HCl} $$)[11]. ### 4.2 Hydrolysis Controlled hydrolysis in aqueous base yields 2-(trifluoromethylthio)benzoic acid:\text{C}_8\text{H}_4\text{ClF}_3\text{OS} + \text{H}_2\text{O} \xrightarrow{\text{NaOH}} \text{C}_8\text{H}_5\text{F}_3\text{O}_2\text{S} + \text{HCl} $$
Reaction kinetics studies indicate a half-life of 12 minutes at pH 7.
Industrial and Pharmaceutical Applications
Agrochemicals
The compound serves as a key intermediate in fungicides and herbicides. For example, it is used to synthesize fluoamide derivatives, which inhibit fungal cytochrome P450 enzymes .
Pharmaceuticals
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Boiling Point (°C) | Key Applications |
|---|---|---|---|
| 2-(Trifluoromethyl)benzoyl chloride | C₈H₄ClF₃O | 84–85 (16 mmHg) | Agrochemical intermediates |
| 4-(Trifluoromethylthio)benzoyl chloride | C₈H₄ClF₃OS | 229–230 | Polymer modifiers |
| Benzoyl chloride | C₇H₅ClO | 197 | General acylating agent |
The ortho-substituted –SCF₃ group in 2-(trifluoromethylthio)benzoyl chloride confers superior electrophilicity compared to para-substituted analogs, enabling faster reaction kinetics in SNAr mechanisms .
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